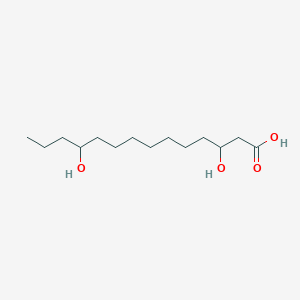
3,11-Dihydroxy myristoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of fatty acids and conjugates, specifically hydroxy fatty acids . This compound is characterized by the presence of hydroxyl groups at the 3rd and 11th positions of the myristoic acid chain, which significantly influences its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-dihydroxy myristoic acid typically involves the hydroxylation of myristoic acid. One common method is the use of microbial enzymes or chemical catalysts to introduce hydroxyl groups at specific positions on the fatty acid chain. For instance, the hydroxylation can be achieved using a combination of sodium hydroxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms that can selectively hydroxylate myristoic acid. These methods are preferred due to their specificity, efficiency, and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: 3,11-Dihydroxy myristoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of 3,11-dioxo myristoic acid.
Reduction: Formation of 3,11-dihydroxy myristyl alcohol.
Substitution: Formation of this compound esters.
Wissenschaftliche Forschungsanwendungen
3,11-Dihydroxy myristoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of biodegradable plastics and surfactants
Wirkmechanismus
The biological effects of 3,11-dihydroxy myristoic acid are mediated through its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the cGAS-STING pathway, which is involved in the innate immune response to viral infections. By promoting N-myristoylation, it enhances the autophagic degradation of STING, thereby regulating the immune response .
Vergleich Mit ähnlichen Verbindungen
Myristic Acid: A saturated fatty acid with no hydroxyl groups.
3-Hydroxy Myristoic Acid: Contains a single hydroxyl group at the 3rd position.
11-Hydroxy Myristoic Acid: Contains a single hydroxyl group at the 11th position
Uniqueness: 3,11-Dihydroxy myristoic acid is unique due to the presence of hydroxyl groups at both the 3rd and 11th positions, which confer distinct chemical and biological properties. This dual hydroxylation enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
36138-54-2 |
|---|---|
Molekularformel |
C14H28O4 |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3,11-dihydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O4/c1-2-8-12(15)9-6-4-3-5-7-10-13(16)11-14(17)18/h12-13,15-16H,2-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
AVKYODWULTZQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCCCCC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


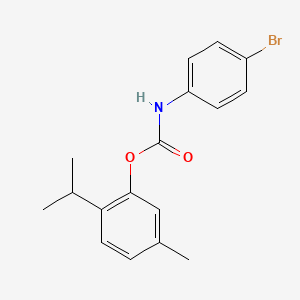
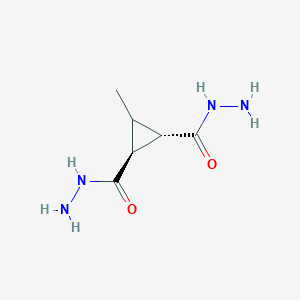
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
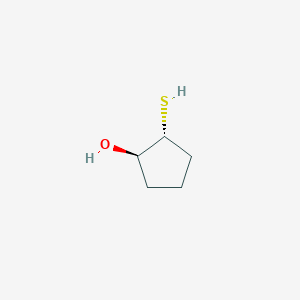

![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
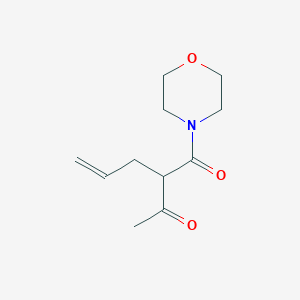
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
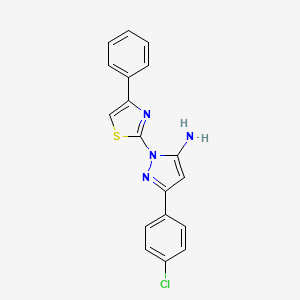

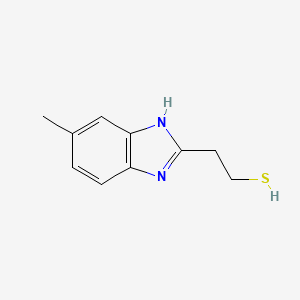
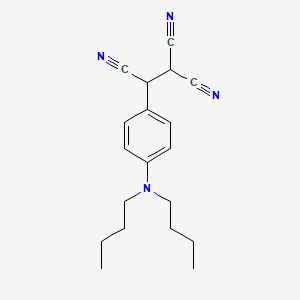
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
